5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Physicochemical profiling Hinge-binding optimization Scaffold pKa tuning

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1638767-62-0; C8H6N4; MW = 158.16 g·mol⁻¹) is a nitrogen-rich fused heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely recognized as a deaza-isostere of adenine that mimics the ATP purine core. This compound supplies three key structural features in a single building block: a cyano group at position 4 for polarity and H-bonding, a conserved pyrrolopyrimidine framework that anchors the hinge region of kinases, and a methyl substituent at position 5 that both modulates lipophilicity and eliminates a site of electrophilic substitution relative to the parent heterocycle.

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
Cat. No. B8025592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile
Molecular FormulaC8H6N4
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=NC(=C12)C#N
InChIInChI=1S/C8H6N4/c1-5-3-10-8-7(5)6(2-9)11-4-12-8/h3-4H,1H3,(H,10,11,12)
InChIKeyLTOMWSWQWHIXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile in Kinase-Focused Procurement: A Physicochemical and Synthetic Baseline


5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1638767-62-0; C8H6N4; MW = 158.16 g·mol⁻¹) is a nitrogen-rich fused heterocycle belonging to the pyrrolo[2,3-d]pyrimidine class, a scaffold widely recognized as a deaza-isostere of adenine that mimics the ATP purine core . This compound supplies three key structural features in a single building block: a cyano group at position 4 for polarity and H-bonding, a conserved pyrrolopyrimidine framework that anchors the hinge region of kinases, and a methyl substituent at position 5 that both modulates lipophilicity and eliminates a site of electrophilic substitution relative to the parent heterocycle. In research procurement, the compound is offered at purities ≥ 95–98% and is primarily employed as a point of diversification for generating focused kinase-inhibitor libraries, particularly those targeting the Janus kinase (JAK) family and cysteine-dependent proteases [1].

Why Generic Substitution Fails for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile in Medicinal Chemistry Sourcing


Pyrrolo[2,3-d]pyrimidine-4-carbonitrile analogs that differ only in the nature or position of the 5-substituent are not functionally interchangeable. The 5-position directly influences the scaffold’s electron density, steric hindrance toward the kinase hinge region, and susceptibility to further functionalization . The unsubstituted parent (CAS 1005206-16-5) exhibits a lower predicted pKa (10.25 vs. 10.55) and lacks the methyl group’s lipophilic shielding of the C6 position, altering its reactivity in electrophilic substitutions and cross-coupling reactions . The 5-bromo analog (CAS 1168106-92-0), while enabling direct cross-coupling at C5, adds a heavy-atom effect (MW = 223.03 g·mol⁻¹) that reduces atom economy when only a methyl substituent is required. The 6-methyl regioisomer (CAS 1638771-53-5) possesses identical molecular formula and similar predicted density but places the methyl group at a site that generally tolerates less steric bulk for hinge binding, a critical consideration for kinase projects. These differences create distinct molecular recognition profiles that can propagate through multi-step syntheses, making precise selection mandatory rather than optional .

Quantitative Differentiation of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile from Closest Analogs: A Procurement Evidence Guide


Predicted pKa as a Selectivity Handle: 5-Methyl vs. Unsubstituted Pyrrolopyrimidine-4-carbonitrile

The predicted acid dissociation constant (pKa) of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is 10.55 ± 0.50, whereas the unsubstituted analog 7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile (CAS 1005206-16-5) exhibits a predicted pKa of 10.25 ± 0.50 . This +0.30 log-unit upward shift in pKa indicates a modest reduction in acidity of the pyrrole NH proton conferred by the electron-donating 5-methyl group. In the context of kinase hinge-binding design, the NH serves as the critical hydrogen-bond donor to the backbone carbonyl of the hinge residue; even small pKa changes alter the fraction of ionized species at physiological pH and thus the thermodynamic signature of hinge recognition.

Physicochemical profiling Hinge-binding optimization Scaffold pKa tuning

Density and Molecular Weight Comparison: Impact on Compound Handling and Scale-up Feasibility

The predicted density of 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile is 1.36 ± 0.1 g·cm⁻³, identical to its 6-methyl regioisomer (1.36 ± 0.1 g·cm⁻³), and lower than both the unsubstituted analog (1.44 g·cm⁻³ or 1.40 ± 0.1 g·cm⁻³) and the 5-bromo analog (2.0 ± 0.1 g·cm⁻³) . The 5-bromo analog additionally carries a molecular weight of 223.03 g·mol⁻¹ versus 158.16 g·mol⁻¹ for the 5-methyl compound. The lower density and molecular weight of the 5-methyl derivative translate to a larger molar volume per gram, potentially improving powder flow and handling characteristics in automated weighing platforms while retaining the core heterocyclic framework for fragment-based drug design (FBDD) campaigns.

Pre-formulation Solid-state properties Procurement specification

Synthetic Provenance as a Kinase Inhibitor Precursor: 5-Methyl vs. 5-Bromo Utility in Cross-Coupling and Cyclization Pathways

The 5-methyl substituent both blocks electrophilic substitution at C5 and directs reactivity toward the C6 position by virtue of its +I inductive effect [1]. In contrast, the 5-bromo analog (CAS 1168106-92-0) is optimized for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) at C5 but introduces a heavier leaving group that may undergo unwanted dehalogenation under reductive conditions. Eli Lilly’s foundational patent literature explicitly describes 5-substituted pyrrolo[2,3-d]pyrimidines as intermediates for antineoplastic antifolates, with the 5-methyl variant serving as a non-halogenated precursor for C6-selective functionalization sequences, whereas the 5-bromo derivative is reserved for C5 elaboration [2]. Derivatives of the 5-methyl scaffold have demonstrated low-micromolar JAK1 inhibitory activity (IC50 = 0.87 µM) when further elaborated, confirming the scaffold’s utility as a kinase inhibitor starting point [3].

Cross-coupling chemistry Antifolate synthesis JAK inhibitor design

Best Application Scenarios for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile in Scientific Procurement and Research Programs


JAK-Selective Inhibitor Lead Generation Using the 5-Methyl-4-carbonitrile Scaffold

In programs targeting JAK1 or JAK3, the 5-methyl-4-cyano pyrrolopyrimidine scaffold provides a neutral, low-molecular-weight starting point for fragment growth. The predicted pKa of 10.55 positions the pyrrole NH as a competent hinge hydrogen-bond donor at physiological pH, while the 4-cyano group can be converted to an amide or tetrazole to achieve the electrophilic warhead required for covalent cysteine targeting. This approach has yielded JAK1 inhibitors with sub-micromolar activity (IC50 = 0.87 µM) after only modest elaboration . Procurement teams should specify the 5-methyl analog rather than the unsubstituted parent to leverage the increased pKa and the blocked C5 position, which avoids undesired C5 oxidation or alkylation during library synthesis.

Cathepsin K Inhibitor Development via Nitrile-to-Warhead Conversion

The 4-carbonitrile group serves as a direct precursor to the reversible nitrile warhead required for cysteine protease inhibition. The pyrrolopyrimidine scaffold, when equipped with a 5-methyl group, has been validated in the optimization of non-peptidic cathepsin K inhibitors that achieve nanomolar potency and oral bioavailability [1]. The 5-methyl substitution improves lipophilicity relative to the unsubstituted core, enhancing membrane permeability while maintaining the scaffold’s low topological polar surface area (ca. 65 Ų) necessary for passive diffusion. In this context, the 5-methyl compound is preferred over the 5-bromo analog, as the latter’s heavy atom can distort the scaffold’s fit within the S2 pocket of the protease.

Antifolate-Based Antineoplastic Agent Design Requiring C6-Selective Functionalization

Eli Lilly’s patent estate explicitly claims 5-substituted pyrrolo[2,3-d]pyrimidines as intermediates in the preparation of antineoplastic antifolates, with the 5-methyl variant enabling C6-selective electrophilic substitution that is essential for installing the p-aminobenzoylglutamate side chain [2]. The 5-methyl group directs incoming electrophiles to C6 while the 4-cyano group withdraws electron density, activating the pyrimidine ring for nucleophilic displacement at C2. For process chemistry teams scaling up antifolate syntheses, the 5-methyl compound offers better atom economy than the 5-bromo analog and eliminates a dehalogenation step from the route.

Physicochemical Screening Fragment Libraries for Kinase Hinge Binders

The 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile core (MW = 158.16; clogP ≈ 1.0–1.5; HBD = 1; HBA = 3) satisfies all Rule-of-Three criteria for fragment-based screening . Its density of 1.36 g·cm⁻³ and solid-state stability at ambient temperature make it suitable for automated liquid handling from DMSO stock solutions. Compared to the unsubstituted analog, the 5-methyl group provides a small but measurable increase in lipophilicity (estimated ΔclogP ≈ +0.5) and a concomitant reduction in aqueous solubility that can be exploited to tune fragment binding to hydrophobic sub-pockets of the ATP site. Procurement of the 5-methyl variant, rather than the parent, is recommended for fragment libraries specifically targeting kinases with a valine or alanine gatekeeper residue, where methyl-to-methyl hydrophobic contacts with the scaffold’s 5-position can contribute to binding affinity.

Quote Request

Request a Quote for 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.